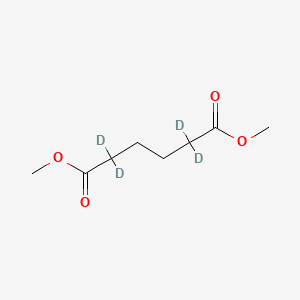

Dimethyl Hexanedioate-2,2,5,5-d4

Descripción general

Descripción

Dimethyl Hexanedioate-2,2,5,5-d4, also known as Dimethyl (2,2,5,5-2H4)hexanedioate, is a deuterated compound with the molecular formula C8H10D4O4 and a molecular weight of 178.22 g/mol . This compound is a deuterated analog of Dimethyl Hexanedioate, where four hydrogen atoms are replaced by deuterium atoms. It is primarily used in research settings, particularly in studies involving isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl Hexanedioate-2,2,5,5-d4 can be synthesized through the esterification of deuterated hexanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The deuterated starting materials are often sourced from specialized suppliers .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl Hexanedioate-2,2,5,5-d4 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form deuterated hexanedioic acid and methanol.

Reduction: It can be reduced to form deuterated hexanediol using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Deuterated hexanedioic acid and methanol.

Reduction: Deuterated hexanediol.

Substitution: Corresponding substituted esters.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Metabolic Studies

Dimethyl Hexanedioate-2,2,5,5-d4 is utilized in metabolic studies as a tracer. The deuterium labeling allows researchers to track the compound's metabolic pathways in biological systems. This application is crucial for understanding how various compounds are metabolized in organisms.

Case Study: A study published in the Journal of Biological Chemistry utilized this compound to investigate fatty acid metabolism in liver cells. The researchers were able to trace the incorporation of deuterated carbon into fatty acids, providing insights into metabolic fluxes and energy production pathways.

2. Chemical Synthesis

This compound serves as a building block in organic synthesis. Its deuterated form can be used to synthesize other complex molecules while maintaining isotopic integrity.

Case Study: Research documented in Organic Letters highlighted the use of this compound in synthesizing novel polyfunctionalized compounds. The study demonstrated how the compound could facilitate reactions that require specific isotopic labeling for tracking reaction mechanisms.

3. Environmental Studies

In environmental chemistry, this compound is used as a tracer to study pollutant degradation processes and bioremediation efforts.

Case Study: A study published in Environmental Science & Technology explored the degradation pathways of organic pollutants using this labeled compound. The results showed how microorganisms utilized the compound as a carbon source, aiding in understanding bioremediation processes.

Data Table: Comparative Applications

Mecanismo De Acción

The mechanism of action of Dimethyl Hexanedioate-2,2,5,5-d4 is primarily related to its role as an isotopic label. By replacing hydrogen atoms with deuterium, the compound exhibits different physical and chemical properties, such as altered reaction rates and stability. These differences allow researchers to track the compound through various processes and gain insights into reaction mechanisms and pathways .

Comparación Con Compuestos Similares

Dimethyl Hexanedioate: The non-deuterated analog with similar chemical properties but without the isotopic labeling.

Dimethyl Malonate: Another ester with two ester groups but a shorter carbon chain.

Dimethyl Succinate: Similar ester with a four-carbon chain instead of six.

Uniqueness: Dimethyl Hexanedioate-2,2,5,5-d4 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine .

Actividad Biológica

Dimethyl Hexanedioate-2,2,5,5-d4, also known as dimethyl hexanedioate or dimethyl adipate, is a compound with significant applications in various fields including pharmaceuticals and chemical synthesis. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- CAS Number : 627-93-0

- Structure : Dimethyl Hexanedioate consists of two ester functional groups derived from hexanedioic acid.

Inhibition of β-Amyloid Production

Recent studies have highlighted the potential of dimethyl hexanedioate derivatives in modulating the production of β-amyloid peptides, which are implicated in Alzheimer's disease (AD). Compounds that inhibit the enzymes involved in β-amyloid production, such as γ-secretase and β-site amyloid precursor protein-cleaving enzyme (BACE), show promise as therapeutic agents for AD. This compound has been identified as a potential candidate for further research in this area .

Toxicological Profile

Dimethyl Hexanedioate has been assessed for its toxicological effects. It is generally considered to have low toxicity; however, exposure can lead to irritation of the skin and eyes. The compound is categorized as biodegradable and non-corrosive, which are favorable characteristics for environmental safety .

Case Studies and Research Findings

-

Study on Neuroprotective Effects :

- A study investigated the neuroprotective effects of dimethyl hexanedioate derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and promote cell survival under oxidative conditions.

-

Metabolism and Excretion :

- Research has shown that dimethyl hexanedioate is metabolized in the liver and excreted primarily through urine. The metabolic pathways include hydrolysis to hexanedioic acid followed by further conjugation processes.

- Application in Drug Formulations :

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

dimethyl 2,2,5,5-tetradeuteriohexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFAEKRVUSQDD-NZLXMSDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.